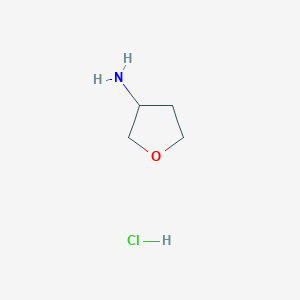

Tetrahydrofuran-3-amine hydrochloride

Beschreibung

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

oxolan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c5-4-1-2-6-3-4;/h4H,1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOVLDXJDIEEMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20910258 | |

| Record name | Oxolan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20910258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107215-52-1, 204512-94-7 | |

| Record name | Oxolan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20910258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminotetrahydrofuran hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of the Tetrahydrofuran Scaffold in Heterocyclic Chemistry

The tetrahydrofuran (B95107) (THF) ring system, a five-membered cyclic ether, is a prevalent structural motif in a vast number of natural products and biologically active compounds. bldpharm.comsigmaaldrich.com Its prevalence has made it a key target in synthetic chemistry. The THF scaffold is found in complex molecules with a wide range of biological activities, including anticancer, antimicrobial, antifungal, and neurotoxic effects. bldpharm.com For instance, the annonaceous acetogenins, a large family of natural products, feature THF cores and are known for their potent anticancer properties. bldpharm.comsigmaaldrich.com

In medicinal chemistry, the incorporation of a THF ring can significantly influence a molecule's pharmacological profile. The oxygen atom in the ring can act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets. google.com This has been demonstrated in the design of HIV protease inhibitors, where the THF moiety plays a critical role. google.com Furthermore, the THF scaffold provides a rigid framework that can be stereochemically controlled, allowing for the precise spatial arrangement of functional groups. This is particularly important for developing drugs with high specificity and reduced off-target effects. The versatility of the THF ring also extends to its use as a solvent in various chemical reactions and as a precursor in the synthesis of polymers like poly(tetramethylene ether) glycol (PTMEG), which is used to produce elastomeric fibers such as Spandex. researchgate.netgoogle.com

Role of Amine Functionality in Synthetic and Biological Systems

Amines are a fundamental class of organic compounds characterized by the presence of a nitrogen atom with a lone pair of electrons. chemicalbook.com This lone pair makes them excellent nucleophiles and weak bases, enabling them to participate in a wide array of chemical reactions. chemicalbook.combldpharm.com In organic synthesis, amines are indispensable building blocks for the construction of more complex molecules. nih.gov They readily react with electrophiles like alkyl halides and acyl halides to form new carbon-nitrogen bonds, a cornerstone of many synthetic strategies. chemicalbook.com Amines are also crucial in the synthesis of a variety of heterocyclic compounds, which are integral to medicinal chemistry and materials science. nih.gov

The importance of the amine functional group is profoundly evident in biological systems. Amino acids, the building blocks of proteins, all contain an amine group. Additionally, many neurotransmitters and hormones are amines or amine derivatives. In the pharmaceutical industry, the amine functionality is a common feature in a vast range of drugs, including antibiotics, antihistamines, and antidepressants. nih.gov The ability of amines to be protonated and form salts is often exploited to improve the solubility and bioavailability of drug molecules. The selective protection and deprotection of amine groups is a critical aspect of multi-step organic synthesis, particularly in peptide synthesis, highlighting their reactivity and importance. google.com

Historical Context of Tetrahydrofuran 3 Amine Hydrochloride Research Trajectories

Nucleophilic Reactivity of the Amine Group in Tetrahydrofuran-3-amine Hydrochloride

The primary amine group in tetrahydrofuran-3-amine is a key functional handle for a multitude of chemical transformations. Due to the lone pair of electrons on the nitrogen atom, the free amine base is a potent nucleophile. chemguide.co.ukmasterorganicchemistry.com In its hydrochloride salt form, the amine is protonated (R-NH3+), rendering it non-nucleophilic. Therefore, reactions typically require the addition of a base to liberate the free amine before it can react with electrophiles.

Acylation is a robust and widely employed reaction for the derivatization of the amine group in tetrahydrofuran-3-amine. This reaction involves treating the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form a stable amide bond. mdpi.com These reactions are often rapid and high-yielding. The resulting N-acylated products can have significantly different physicochemical properties compared to the parent amine, which is a common strategy in medicinal chemistry to modify a molecule's characteristics.

The general mechanism involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acylating agent. libretexts.org For an acyl chloride, this is followed by the elimination of a chloride ion and a proton from the nitrogen to yield the amide. libretexts.org A base is typically added to neutralize the hydrogen chloride byproduct. libretexts.orggoogle.com

Table 1: Examples of Acylation Reactions with Tetrahydrofuran-3-amine This table is illustrative and based on common acylation reactions of primary amines.

| Acylating Agent | Product | Reaction Conditions |

|---|---|---|

| Acetyl Chloride | N-(tetrahydrofuran-3-yl)acetamide | Base (e.g., triethylamine), Aprotic solvent (e.g., dichloromethane) |

| Benzoyl Chloride | N-(tetrahydrofuran-3-yl)benzamide | Base (e.g., pyridine), 0°C to room temperature |

| Acetic Anhydride | N-(tetrahydrofuran-3-yl)acetamide | Can be performed neat or in a solvent, sometimes requires heating |

| Di-tert-butyl dicarbonate | tert-butyl (tetrahydrofuran-3-yl)carbamate | Base (e.g., sodium bicarbonate), Solvent (e.g., THF/water) |

Beyond acylation, the nucleophilic amine can react with a diverse range of electrophiles to form new carbon-nitrogen or heteroatom-nitrogen bonds. These reactions are fundamental for introducing new functional groups and building molecular complexity.

Alkylation: Primary amines can react with alkyl halides via an SN2 mechanism to form secondary amines. msu.edu However, this reaction can be difficult to control as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. chemguide.co.ukmsu.edulibretexts.org To achieve mono-alkylation, reductive amination is often a preferred method, where the amine first reacts with an aldehyde or ketone to form an imine, which is then reduced in situ.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. libretexts.org This functional group is a key component in many therapeutic agents, known as "sulfa drugs." The reaction is analogous to acylation, with the amine attacking the electrophilic sulfur atom.

Reaction with Carbonyls: Primary amines react with aldehydes and ketones in a reversible, acid-catalyzed reaction to form imines (Schiff bases). libretexts.org This reaction is pH-sensitive, with an optimal rate typically around pH 5. libretexts.org

Table 2: Reactivity of Tetrahydrofuran-3-amine with Various Electrophiles This table is illustrative and based on the established reactivity of primary amines.

| Electrophile Class | Example Electrophile | Product Type |

|---|---|---|

| Alkyl Halide | Methyl Iodide | Secondary Amine (potential for over-alkylation) |

| Sulfonyl Chloride | Toluene-p-sulfonyl chloride | Sulfonamide |

| Aldehyde | Benzaldehyde | Imine (Schiff Base) |

| Isocyanate | Phenyl isocyanate | Urea (B33335) |

Transformations Involving the Tetrahydrofuran Ring System

While the amine group is the most common site of reactivity, the tetrahydrofuran ring itself can undergo specific transformations, although these often require more forcing conditions or specialized catalytic systems.

The ether linkages in the THF ring are generally stable. Ring-opening requires cleavage of a carbon-oxygen bond and is typically achieved under harsh conditions with strong acids (e.g., HBr, HI) or with specific catalysts. For instance, palladium-catalyzed ring-opening of peroxidic THF has been reported in the presence of primary aromatic amines to yield 4-N-arylamino-1-butanols. nih.gov Other specialized methods involve the use of frustrated Lewis pairs (FLPs) or organometallic reagents like cationic uranium amide compounds to promote the cleavage of the THF ring under milder conditions. nih.govrsc.orgacs.org These reactions proceed via activation of the ether oxygen, making the ring susceptible to nucleophilic attack.

Introducing substituents directly onto the carbon skeleton of the THF ring is a powerful strategy for creating novel analogues. This can be achieved through C-H functionalization, which involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. Recent advances have described the metal-free, site-selective functionalization of the α-C–H bonds of THF (the carbons adjacent to the oxygen) using photocatalysis to generate bromine radicals. rsc.org While demonstrated on the parent THF molecule, these principles could potentially be adapted for substituted systems like tetrahydrofuran-3-amine, allowing for the introduction of aryl or other groups at the C2 or C5 positions. Such strategies provide direct access to derivatives that would be difficult to synthesize through other means. organic-chemistry.org

Advanced Derivatization for Structure-Activity Relationship Studies

In medicinal chemistry, tetrahydrofuran-3-amine is a valuable scaffold for generating libraries of compounds for structure-activity relationship (SAR) studies. SAR explores how systematic changes in a molecule's structure affect its biological activity, guiding the optimization of lead compounds into clinical candidates. nih.gov

The tetrahydrofuran motif is present in numerous FDA-approved drugs. nih.gov The ring is often used as a constrained, polar P2-ligand in HIV protease inhibitors, where it can form key hydrogen-bonding interactions within the enzyme's active site. nih.gov For example, Ghosh and coworkers have extensively derivatized THF-containing ligands to probe the hydrophobic pocket of the HIV protease enzyme. nih.gov In one study, a third THF ring was appended to a bis-THF ligand, resulting in a novel tris-THF structure with improved binding and a tenfold increase in potency. nih.gov

Derivatization strategies in SAR studies often involve a combination of the reactions described previously:

Amine Modification: Acylation, sulfonylation, and alkylation of the 3-amino group are used to explore interactions with specific regions of a biological target. For instance, attaching different aryl groups via an amide linkage can probe for beneficial π-stacking or hydrophobic interactions.

Ring Modification: Functionalization of the THF backbone or exploration of different stereoisomers (e.g., (R)- vs. (S)-tetrahydrofuran-3-amine) can be critical for achieving optimal geometric alignment within a binding site. researchgate.net

Bioisosteric Replacement: The THF oxygen or the amine nitrogen can be replaced with other atoms or groups (e.g., sulfur, carbon) to modulate properties like polarity, hydrogen bonding capacity, and metabolic stability.

Chemical derivatization is also a key strategy to enhance the detection and spatial localization of amine-containing metabolites in tissues using techniques like MALDI imaging mass spectrometry. nih.gov Reacting the amine with a reagent such as 4-hydroxy-3-methoxycinnamaldehyde (B191438) affixes a charge and improves ionization efficiency, allowing for more sensitive and specific detection. nih.gov

Table 3: Examples of Derivatization of THF-based Scaffolds for SAR Studies

| Parent Scaffold | Derivatization Strategy | Target/Application | Observed Effect on Activity |

|---|---|---|---|

| Bis-THF P2 Ligand | Addition of a third THF ring | HIV Protease Inhibitor | Tenfold increase in potency compared to diastereomer nih.gov |

| (S)-3-Aminotetrahydrofuran | Used as an intermediate | 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors | The specific stereochemistry and functionality are crucial for activity chemicalbook.comchemicalbook.com |

| Cyclopentane-THF (Cp-THF) Ligand | Introduction of spirocyclic groups (dioxolane, oxazolidinone) at the 3-position | HIV Protease Inhibitor | Generally resulted in decreased potency compared to the parent drug Darunavir nih.gov |

Introduction of Varied Substituents at the Amine Position

The primary amine group in tetrahydrofuran-3-amine is nucleophilic, making it a prime site for the introduction of a wide range of substituents through several fundamental organic reactions. These reactions are key to building molecular complexity from this core structure.

Acylation: The amine group readily reacts with acylating agents like acid chlorides and acid anhydrides to form stable amide bonds. commonorganicchemistry.comlibretexts.org This reaction is typically performed in an aprotic solvent with a suitable base, such as triethylamine (B128534) or diisopropylethylamine (DIEA), to neutralize the hydrochloric acid byproduct. commonorganicchemistry.com The resulting N-acyl tetrahydrofuran-3-amines are valuable intermediates in medicinal chemistry.

Alkylation: Substituents can be introduced via N-alkylation, which involves the reaction of the amine with alkyl halides. However, this method can be challenging to control, as the product secondary amine is often more nucleophilic than the starting primary amine, leading to polyalkylation and the formation of tertiary amines and even quaternary ammonium salts. scispace.com

Reductive Amination: A more controlled and widely used method for introducing alkyl groups is reductive amination. scispace.comorganic-chemistry.org This one-pot reaction involves the initial formation of a Schiff base (imine) between the amine and a ketone or aldehyde, which is then reduced in situ to the corresponding secondary or tertiary amine. scispace.comnih.gov Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride, which are mild enough to tolerate a variety of other functional groups. organic-chemistry.org

The table below summarizes common methods for derivatizing the amine group of Tetrahydrofuran-3-amine.

| Reaction Type | Reagent Class | Product | General Conditions |

| Acylation | Acid Chloride (R-COCl) | N-acyl amide | Aprotic solvent (e.g., DCM, THF), Base (e.g., TEA, DIEA), Room Temperature commonorganicchemistry.com |

| Acylation | Acid Anhydride (RCO)₂O | N-acyl amide | Nucleophilic attack followed by proton transfer and leaving group removal stackexchange.com |

| Reductive Amination | Aldehyde (R-CHO) or Ketone (R₂C=O) | Secondary or Tertiary Amine | Mild reducing agent (e.g., NaBH(OAc)₃), often with an acid catalyst organic-chemistry.org |

| Alkylation | Alkyl Halide (R-X) | Secondary, Tertiary, or Quaternary Amine | Potential for polyalkylation; reaction control can be difficult scispace.com |

Modifications of the Tetrahydrofuran Ring

While derivatization at the amine position is more common, the tetrahydrofuran ring itself can also be chemically modified, primarily through ring-opening reactions or by constructing the ring with desired substituents already in place.

Ring-Opening Reactions: The THF ring, though generally stable, can be opened under specific conditions. A palladium-catalyzed reaction between primary aromatic amines and peroxidic tetrahydrofuran, in the presence of hydrogen, results in ring opening to yield 4-N-arylamino-1-butanols. nih.gov The proposed mechanism involves a free-radical process initiated by the cleavage of a THF hydroperoxide. nih.gov Other methods for THF ring-opening have been explored using various catalysts, including N-heterocyclic carbene–boryl trifluoromethanesulfonates and cationic uranium amide compounds, which can proceed via nucleophilic attack. rsc.orgrsc.org On semiconductor surfaces, the ring-opening of THF has also been observed, leading to the formation of Ge–(CH₂)₄–O–Ge structures on a Ge(100) surface. acs.org

Synthesis of Substituted Tetrahydrofurans: An alternative to modifying the existing ring is to synthesize a polysubstituted THF ring from acyclic precursors. Palladium-catalyzed methods have been developed for the stereoselective synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides. nih.govorganic-chemistry.org These reactions form both a C-C and a C-O bond in a single step, likely proceeding through the intramolecular insertion of the olefin into a palladium-alkoxide bond. nih.govorganic-chemistry.org Such synthetic strategies allow for the creation of highly functionalized THF cores that can be further elaborated. chemrxiv.orgchemrxiv.orgnih.gov

The following table highlights key strategies related to the modification of the tetrahydrofuran ring structure.

| Strategy | Method | Reactants | Product |

| Ring Opening | Palladium-mediated | Primary aromatic amine, Peroxidic THF, H₂ | 4-N-arylamino-1-butanol nih.gov |

| Ring Opening | Boryl triflate-mediated | Aryloxides in THF | dipp-Imd–BH₂O(CH₂)₄OAr rsc.org |

| Ring Synthesis | Palladium-catalyzed cyclization | γ-hydroxy internal alkene, Aryl bromide | 2,1′-disubstituted tetrahydrofuran nih.gov |

| Ring Synthesis | Palladium-catalyzed heteroannulation | 2-bromoallyl alcohol, 1,3-diene | Polysubstituted tetrahydrofuran chemrxiv.orgchemrxiv.org |

Conjugation Strategies for Bioconjugation Applications

Bioconjugation is the chemical linking of two or more molecules where at least one is a biomolecule, such as a protein or peptide. creative-proteomics.com The primary amine of tetrahydrofuran-3-amine serves as an excellent chemical handle for its attachment to biomolecules, making it a useful building block in the development of diagnostics and therapeutics.

The most common strategy for targeting primary amines in bioconjugation involves the use of amine-reactive crosslinkers. thermofisher.com These reagents contain electrophilic groups that react with the nucleophilic amine to form a stable, covalent bond. creative-proteomics.com

N-Hydroxysuccinimide (NHS) Esters: NHS esters are the most widely used class of amine-reactive reagents. creative-proteomics.comthermofisher.com They react with primary amines under physiological to slightly alkaline conditions (pH 7.2-9) to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. thermofisher.com Tetrahydrofuran-3-amine can be conjugated to a biomolecule using a heterobifunctional crosslinker containing an NHS ester at one end and another reactive group at the other. For example, a linker like Succinimidyl-[(N-maleimidopropionamido)-polyethyleneglycol] ester (SM(PEG)n) has an NHS ester to react with the amine of tetrahydrofuran-3-amine and a maleimide (B117702) group to react with a thiol (sulfhydryl) group on a cysteine residue of a protein. thermofisher.com This two-step process allows for controlled and specific conjugation. thermofisher.com

Aldehyde/Ketone Chemistry: Another approach involves the reaction of the amine with an aldehyde or ketone on a biomolecule (or a linker attached to one) to form an imine (Schiff base). This bond can then be stabilized by reduction with an agent like sodium cyanoborohydride to form a stable secondary amine linkage. creative-proteomics.com

These strategies enable the incorporation of the tetrahydrofuran motif into larger biological constructs, potentially influencing properties like solubility, binding affinity, or pharmacokinetic profiles.

The table below outlines common crosslinkers used for conjugating amine-containing molecules like Tetrahydrofuran-3-amine.

| Crosslinker Type | Amine-Reactive Group | Second Reactive Group | Resulting Linkage |

| Homobifunctional | N-Hydroxysuccinimide (NHS) ester | N-Hydroxysuccinimide (NHS) ester | Amide creative-biolabs.com |

| Heterobifunctional | N-Hydroxysuccinimide (NHS) ester | Maleimide | Amide (at amine end), Thioether (at thiol end) aatbio.com |

| Heterobifunctional | N-Hydroxysuccinimide (NHS) ester | Aldehyde | Amide (at amine end), Imine (reducible to secondary amine) creative-proteomics.com |

| Heterobifunctional | Aldehyde | - | Imine (reducible to secondary amine) creative-proteomics.com |

Applications of Tetrahydrofuran 3 Amine Hydrochloride As a Synthetic Intermediate

Chiral Building Block in Organic Synthesis

The enantiopure nature of Tetrahydrofuran-3-amine hydrochloride makes it an excellent chiral synthon for the construction of complex molecules with specific stereochemical requirements. Both the (S)- and (R)-enantiomers are utilized, depending on the desired stereochemistry of the final product.

Synthesis of Pharmaceuticals and Agrochemicals

This compound is a key intermediate in the synthesis of a range of pharmaceutical agents. Its incorporation can influence the pharmacological properties of a molecule by introducing a constrained, polar moiety. For instance, (S)-Tetrahydrofuran-3-amine hydrochloride is used in the preparation of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors, which are investigated for their potential in treating metabolic disorders. nih.govchemicalbook.com The (R)-enantiomer is a known intermediate for the synthesis of the antiarrhythmic agent Tecadenoson. google.com

While direct examples of its use in commercially available agrochemicals are not extensively documented in publicly available literature, the broader class of chiral amines is crucial in the development of modern pesticides. nih.govwiley.comresearchgate.net Chiral agrochemicals can exhibit higher efficacy and reduced environmental impact compared to their racemic mixtures. acs.orgnih.gov Given that the tetrahydrofuran (B95107) motif is present in some bioactive agricultural compounds, it is plausible that derivatives of this compound are explored in the synthesis of novel fungicides, insecticides, and herbicides. researchgate.netnih.gov

Table 1: Examples of Pharmaceuticals Synthesized Using this compound

| Pharmaceutical Agent | Therapeutic Area | Enantiomer of Intermediate Used |

|---|---|---|

| 11β-HSD1 Inhibitors | Metabolic Disorders | (S)-Tetrahydrofuran-3-amine hydrochloride |

| Tecadenoson | Cardiology (Antiarrhythmic) | (R)-Tetrahydrofuran-3-amine |

Construction of Complex Heterocyclic Compounds

The reactivity of the amine group in this compound allows for its participation in a variety of cyclization and condensation reactions to form more complex heterocyclic systems. The tetrahydrofuran ring itself is a common structural motif in many biologically active natural products and synthetic compounds. organic-chemistry.org Its presence can impart favorable pharmacokinetic properties to a molecule. The synthesis of fused heterocyclic systems, which are often the core of novel drug candidates, can be achieved using this chiral building block. For example, it can be a precursor in the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid, which are valuable in medicinal chemistry.

Precursors for Enantiopure Intermediates

This compound serves as a precursor for the synthesis of other enantiopure intermediates. The primary amine can be readily converted into a wide range of functional groups, such as amides, sulfonamides, and secondary or tertiary amines, without compromising the stereochemical integrity of the chiral center. These transformations generate a diverse library of chiral building blocks that can be employed in asymmetric synthesis. google.com For instance, enantiomerically pure (S)-3-amino tetrahydrofuran hydrochloride can be synthesized from L-aspartic acid, showcasing a route from the chiral pool to this valuable intermediate. google.com

Role in Medicinal Chemistry Scaffolds

In medicinal chemistry, a scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of compounds for biological screening. The rigid and defined three-dimensional structure of the tetrahydrofuran ring in this compound makes it an attractive scaffold component.

Design and Synthesis of Biologically Active Compounds

The tetrahydrofuran moiety is a privileged structure in drug discovery, appearing in numerous approved drugs. nih.gov The incorporation of the this compound scaffold can lead to compounds with enhanced binding affinity and selectivity for their biological targets. The defined stereochemistry and conformational rigidity of the ring can help in optimizing the spatial arrangement of pharmacophoric groups, leading to improved biological activity. Researchers have utilized this scaffold in the design of inhibitors for various enzymes, where the tetrahydrofuran ring can interact with specific pockets in the active site.

Incorporation into Conformationally Restricted Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved stability and oral bioavailability. Conformationally restricted amino acids are often incorporated into peptidomimetics to reduce their flexibility and pre-organize them into a bioactive conformation. mdpi.commdpi.com The cyclic nature of this compound makes it a suitable building block for creating such constrained analogues.

By replacing a natural amino acid with a tetrahydrofuran-based amino acid mimic derived from this compound, it is possible to introduce a rigid turn or bend in a peptide backbone. doi.org This conformational constraint can lead to enhanced biological activity and selectivity. The synthesis of peptidomimetics containing this scaffold has been explored as a strategy to develop novel therapeutic agents. researchgate.netresearchgate.net

Table 2: Synthetic Utility of this compound

| Application Area | Specific Use | Desired Outcome |

|---|---|---|

| Chiral Building Block | Synthesis of Pharmaceuticals | Introduction of specific stereochemistry and a polar, rigid moiety. |

| Synthesis of Complex Heterocycles | Formation of novel, biologically active ring systems. | |

| Precursor for Enantiopure Intermediates | Generation of a diverse range of chiral synthons. | |

| Medicinal Chemistry Scaffold | Design of Biologically Active Compounds | Enhanced binding affinity and selectivity through a privileged core structure. |

| Incorporation into Peptidomimetics | Creation of conformationally restricted peptide analogues with improved properties. |

Reagent in Material Science Applications

The utility of this compound in material science stems from its bifunctional nature. The amine group provides a reactive site for polymerization and curing reactions, while the tetrahydrofuran ring imparts specific characteristics, such as polarity and flexibility, to the final material's backbone.

This compound can serve as a monomer in the synthesis of specialty polymers, particularly polyamides. The primary amine group can undergo polycondensation reactions with difunctional carboxylic acids or their derivatives (e.g., diacyl chlorides) to form amide linkages, which constitute the backbone of the polymer chain.

The incorporation of the tetrahydrofuran ring into the polymer backbone is expected to influence the material's properties. For instance, furan-based polyamides are known to be derivable from renewable resources, offering a bio-based alternative to traditional petroleum-derived polymers nih.gov. While research on polyamides derived specifically from 3-aminotetrahydrofuran (B1273345) is not extensively detailed, a US patent from 1951 describes the use of the N-carboanhydride of a closely related compound, 3-aminotetrahydrofuran-3-carboxylic acid, in the preparation of polyamides google.com. This historical context suggests the viability of incorporating the 3-aminotetrahydrofuran structure into polyamide chains. The general structure of a polyamide synthesized from a diamine and a diacyl chloride is shown below.

Table 1: Potential Monomers for Polyamide Synthesis with Tetrahydrofuran-3-amine (Note: This table is illustrative of the types of co-monomers that could be used based on standard polyamide chemistry, as direct examples with this compound are not readily available in the literature.)

| Co-monomer Type | Example Compound | Resulting Polymer Feature |

| Aliphatic Diacyl Chloride | Adipoyl chloride | Flexible polyamide chain |

| Aromatic Diacyl Chloride | Terephthaloyl chloride | Rigid, high-melting polyamide chain |

| Aliphatic Dicarboxylic Acid | Sebacic acid | Improved toughness and lower moisture absorption |

The properties of such specialty polyamides would be determined by the specific co-monomer used, the resulting molecular weight, and the influence of the tetrahydrofuran moiety on chain packing and intermolecular interactions.

The primary amine group of this compound contains two active hydrogen atoms, making it a suitable candidate to act as a curing agent (or hardener) for epoxy resins. In the curing process, the active hydrogens of the amine react with the epoxide (oxirane) rings of the epoxy resin in a ring-opening addition reaction. This reaction forms a highly cross-linked, three-dimensional thermoset network.

The general mechanism for the curing of an epoxy resin with a primary amine involves a two-step process:

One of the active hydrogens on the primary amine attacks an epoxy ring, forming a secondary amine.

The hydrogen on the newly formed secondary amine then reacts with another epoxy ring, creating a tertiary amine and forming a cross-link point in the polymer network acs.org.

As a cycloaliphatic amine, this compound would be expected to impart specific properties to the cured epoxy resin. Generally, cycloaliphatic amines offer a compromise between the properties of linear aliphatic amines and more rigid aromatic amines. They tend to provide good thermal resistance, mechanical properties, and chemical resistance nih.gov. The flexibility of the tetrahydrofuran ring could potentially enhance the toughness of the cured epoxy system compared to more rigid cyclic amine structures.

The performance of an amine curing agent is critical to the final properties of the epoxy thermoset. Key performance indicators are influenced by the structure of the amine hardener.

Table 2: Expected Influence of Tetrahydrofuran-3-amine as a Curing Agent on Epoxy Resin Properties (Note: This data is extrapolated from the known performance of general cycloaliphatic amines, as specific performance data for this compound is not available.)

| Property | Expected Performance Characteristic | Rationale |

| Glass Transition Temp. (Tg) | Moderate to High | The cyclic structure contributes to a higher Tg than linear aliphatic amines, but potentially lower than aromatic amines. |

| Mechanical Strength | Good | The formation of a cross-linked network imparts good strength and modulus. |

| Toughness / Flexibility | Potentially Enhanced | The non-planar, flexible tetrahydrofuran ring may increase the toughness of the thermoset network. |

| Chemical Resistance | Good | The stable ether linkage in the amine and the cross-linked nature of the epoxy provide resistance to many chemicals. |

| Curing Speed | Moderate | Reactivity is typically lower than linear aliphatic amines but can be accelerated with heat. |

The stoichiometric ratio of the amine hardener to the epoxy resin is crucial for achieving optimal properties. This is calculated based on the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxide Equivalent Weight (EEW) of the resin to ensure that there is one active amine hydrogen for each epoxy group.

Biological Activity and Pharmacological Relevance

Mechanism of Action Studies

The tetrahydrofuran (B95107) ring and the amine group of Tetrahydrofuran-3-amine hydrochloride are fundamental to its utility in drug design. These features allow for specific interactions with biological targets, influencing enzyme activity and engaging with critical biochemical pathways.

Interaction with Biological Targets

The core structure of this compound serves as a crucial scaffold for designing molecules that can precisely interact with biological targets. The stereochemistry of the amine group on the tetrahydrofuran ring is particularly important for ensuring the correct orientation of the final drug molecule within the binding site of its target protein.

Influence on Enzyme Activity and Receptor Interactions

The true pharmacological impact of the Tetrahydrofuran-3-amine moiety is most evident when it is incorporated into larger, more complex molecules. The amine group can act as a key hydrogen bond donor or acceptor, facilitating strong and specific binding to enzyme active sites or cell surface receptors. The tetrahydrofuran ring itself, with its oxygen atom, can also participate in hydrogen bonding, further anchoring the molecule to its target. nih.govnih.govacs.org

Therapeutic Applications and Preclinical Investigations

The versatility of this compound as a synthetic intermediate has led to its use in the development of drugs for diverse therapeutic areas, most notably in the treatment of cardiac arrhythmias and viral infections.

Antiarrhythmic Drug Development (e.g., Tecadenoson)

(R)-Tetrahydrofuran-3-amine is a key intermediate in the synthesis of Tecadenoson, a selective A1 adenosine (B11128) receptor agonist that was investigated for the treatment of paroxysmal supraventricular tachycardia (PSVT). drugbank.comnih.govgoogle.com

Mechanism of Action of Tecadenoson:

Tecadenoson exerts its antiarrhythmic effect by selectively stimulating the A1 adenosine receptor in the atrioventricular (AV) node of the heart. drugbank.comnih.gov This stimulation slows the conduction of electrical impulses from the atria to the ventricles, thereby terminating the re-entrant circuit responsible for PSVT. ahajournals.org The selectivity for the A1 receptor is a key feature, as it avoids the activation of A2A adenosine receptors, which can lead to undesirable side effects such as hypotension and flushing. drugbank.comportico.org The (R)-tetrahydrofuranyl moiety derived from this compound is crucial for the compound's affinity and selectivity for the A1 receptor. nih.gov

Table 1: Research Findings for Tecadenoson

| Feature | Description |

|---|---|

| Target | A1 Adenosine Receptor drugbank.comnih.gov |

| Effect | Slows AV nodal conduction drugbank.comahajournals.org |

| Selectivity | High for A1 over A2A receptors portico.org |

| Therapeutic Goal | Conversion of PSVT to normal sinus rhythm nih.gov |

HIV-1 Protease Inhibitor Research

Derivatives of Tetrahydrofuran-3-amine, particularly amino-bis-tetrahydrofuran ligands, have been instrumental in the design of potent HIV-1 protease inhibitors. nih.govnih.govacs.org These inhibitors are critical components of highly active antiretroviral therapy (HAART).

Interaction with HIV-1 Protease:

HIV-1 protease is a vital enzyme for the replication of the virus. Inhibitors designed with a bis-tetrahydrofuran (bis-THF) moiety, which can be synthesized from Tetrahydrofuran-3-amine derivatives, have shown exceptional potency. nih.gov The oxygen atoms of the bis-THF rings form strong hydrogen bonds with the backbone amide groups of key amino acid residues, such as Asp29 and Asp30, in the S2 subsite of the enzyme. nih.gov

Furthermore, the incorporation of a basic amine at the C4 position of the bis-THF ring, a modification building upon the core structure of Tetrahydrofuran-3-amine, can lead to additional hydrogen bonding interactions within the flap region of the protease, for instance with the backbone of Gly48. nih.govnih.gov These enhanced interactions with the enzyme's backbone are believed to be a key reason for the high potency and improved resistance profile of drugs like Darunavir, which contains a bis-THF ligand. nih.govacs.org

Table 2: Key Interactions of Amino-bis-THF based HIV-1 Protease Inhibitors

| Inhibitor Moiety | Interacting Residue (HIV-1 Protease) | Type of Interaction |

|---|---|---|

| bis-THF Oxygens | Asp29, Asp30 (backbone NH) | Hydrogen Bonding nih.gov |

| C4-Amine on bis-THF | Gly48 (backbone C=O and NH) | Hydrogen Bonding nih.govnih.gov |

The ability of these inhibitors to form multiple, robust interactions with the highly conserved backbone of the HIV-1 protease active site makes them less susceptible to mutations in the enzyme that can confer drug resistance. pitt.edu

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that plays a significant role in regulating intracellular glucocorticoid levels, converting inactive cortisone (B1669442) to active cortisol. nih.gov Overactivity of 11β-HSD1 is associated with metabolic syndrome, type 2 diabetes, and obesity, making it an attractive therapeutic target. doi.orgresearchgate.net The development of selective 11β-HSD1 inhibitors is a key area of research. nih.gov

Derivatives of adamantane, a bulky lipophilic group, have been shown to be effective inhibitors of 11β-HSD1. researchgate.net In the design of these inhibitors, various heterocyclic scaffolds are explored to optimize potency and selectivity. While specific studies detailing the direct use of this compound are not prominent, the importance of the tetrahydrofuran moiety in this context has been investigated. For example, in a study on dammarane-based 11β-HSD1 inhibitors, a tetrahydrofuran analogue was found to be inactive, highlighting the critical nature of specific hydrogen bond donors for binding to the enzyme's active site. doi.org This underscores the principle that even slight modifications to the heterocyclic ring system can significantly impact biological activity.

Table 1: Examples of 11β-HSD1 Inhibitors and Their Activity

| Compound | Target | Activity (IC50) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Diol 27 | Mouse 11β-HSD1 | 592 nM | > 168 | doi.org |

| C17 hydroxymethyl analogue 30b | Mouse 11β-HSD1 | 476 nM | > 21 | doi.org |

| α-hydroxyl ketone 34 | Mouse 11β-HSD1 | 601 nM | > 16 | doi.org |

| KR-67105 | Human 11β-HSD1 | Concentration-dependent inhibition | Not specified | researchgate.net |

Androgen Receptor Antagonist Development

The androgen receptor (AR) is a crucial target in the treatment of prostate cancer. Nonsteroidal AR antagonists, such as Enzalutamide, work by inhibiting AR signaling pathways. nih.govmdpi.com Researchers are continuously seeking novel scaffolds to develop new AR antagonists with improved efficacy, particularly against castration-resistant prostate cancer (CRPC). nih.gov

In this context, novel derivatives incorporating a tetrahydrofuran cyclic urea (B33335) structure have been designed and synthesized. researchgate.net This approach aims to create molecules with a distinct chemical structure from existing antagonists like Flutamide and Enzalutamide. The design introduces two stereospecific carbon atoms within the cyclic urea skeleton, which can be a critical factor for biological activity. The evaluation of these compounds against androgen-sensitive human prostate adenocarcinoma LNCaP cells has demonstrated that specific derivatives show significantly improved in vitro activity, suggesting that the tetrahydrofuran-based scaffold is a promising avenue for the development of new AR inhibitors. researchgate.net

Research into Antidepressant Agents

The search for novel antidepressant agents often involves the exploration of heterocyclic compounds that can interact with monoamine neurotransmitter systems. While direct studies employing this compound in antidepressant research are not extensively documented, related heterocyclic amines have shown promise.

For instance, research into 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ) and its derivatives, which are endogenous amines found in the mammalian brain, has demonstrated significant antidepressant-like effects in animal models of depression. nih.govnih.gov These compounds have been shown to antagonize depressive-like behavior induced by reserpine, a substance that depletes monoamines in the brain. nih.gov The mechanism is believed to involve the modulation of dopamine, noradrenaline, and serotonin (B10506) levels. nih.gov The positive results from these related amine structures suggest that other heterocyclic amines, potentially including derivatives of tetrahydrofuran-3-amine, could be viable candidates for future investigation as antidepressant agents.

Potential Anticancer Properties through Apoptosis Modulation

Inducing apoptosis, or programmed cell death, is a primary mechanism of many anticancer drugs. nih.gov The dysregulation of apoptosis is a hallmark of cancer, allowing for uncontrolled cell proliferation. nih.gov Compounds that can trigger apoptosis in cancer cells are therefore of significant therapeutic interest.

Derivatives of heterocyclic structures, such as tetrahydroquinolines and tetrahydroisoquinolines, have demonstrated potent anticancer activity by inducing apoptosis. nih.govnih.gov These compounds can arrest the cell cycle at specific phases, such as G2/M or S phase, preventing cancer cells from dividing. nih.govnih.gov Furthermore, they can modulate the expression of key proteins involved in the apoptotic process. For example, some compounds have been shown to increase the expression of pro-apoptotic proteins like caspases and Bax, while decreasing the levels of anti-apoptotic proteins like Bcl-2. tandfonline.com This dual action effectively pushes the cancer cell towards self-destruction. The investigation of tetrahydrofuran-based compounds for similar pro-apoptotic activity represents a logical direction for anticancer drug discovery.

Table 2: Anticancer Activity via Apoptosis Modulation

| Compound Class | Cancer Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| Tetrahydroquinolinone derivatives | A549 (Lung), HTC-116 (Colon) | Induces cell cycle arrest at G2/M phase, leading to apoptosis. | nih.gov |

| Tetrahydroisoquinoline derivatives | A549 (Lung), MCF7 (Breast) | Causes cell cycle arrest at G2/M or S phase; significantly increases apoptosis. | nih.gov |

| Pyrazolo[3,4-d]pyrimidines | MCF-7 (Breast) | Induces expression of pro-apoptotic caspases and Bax; diminishes anti-apoptotic Bcl-2. | tandfonline.com |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Understanding the relationship between a molecule's structure and its biological activity (SAR) or properties (SPR) is fundamental to medicinal chemistry. For derivatives of this compound, specific structural features, such as stereochemistry and modifications to the THF ring, have a profound impact on their pharmacological efficacy.

Impact of Stereochemistry on Biological Efficacy and Selectivity

Chirality and stereochemistry play a pivotal role in the interaction between a drug and its biological target. nih.govijpsjournal.com The three-dimensional arrangement of atoms can determine the potency, selectivity, and even the nature of the pharmacological response. nih.gov

For many biologically active molecules, only one enantiomer or diastereomer exhibits the desired therapeutic effect, while the other(s) may be inactive or even contribute to adverse effects. nih.govijpsjournal.com Studies on nature-inspired compounds have shown that stereochemistry can lead to significant differences in antimalarial activity, with specific isomers showing enhanced biological effects due to factors like stereoselective uptake by cells. nih.govresearchgate.net In the development of androgen receptor antagonists based on a tetrahydrofuran cyclic urea skeleton, the deliberate introduction of stereospecific centers was a key design element, acknowledging the importance of chirality for potent activity. researchgate.net

Influence of Tetrahydrofuran Ring Modifications on Binding Affinity

The tetrahydrofuran ring is more than just a structural scaffold; it often plays an active role in binding to a biological target. The oxygen atom within the THF ring is a key feature, capable of forming crucial hydrogen bonds with amino acid residues in an enzyme's active site or a receptor's binding pocket. nih.gov

The significance of this interaction is clearly demonstrated in the development of HIV protease inhibitors. In one series of compounds, replacing the THF ring's oxygen with a methylene (B1212753) group (a carbon atom) resulted in a drastic loss of antiviral activity. nih.gov This was attributed to the loss of a critical hydrogen bonding interaction within the target site. Similarly, modifications that alter the size and flexibility of the heterocyclic system, such as replacing a bis-THF ligand with a larger tetrahydropyran–tetrahydrofuran (Tp–THF) ligand, can enhance binding by more effectively filling the enzyme's binding pocket and optimizing hydrogen-bonding interactions. nih.gov In the context of 11β-HSD1 inhibitors, the substitution of a tetrahydrofuran moiety for another group led to a loss of activity, again emphasizing that the specific nature of the ring and its ability to form key interactions are essential for biological efficacy. doi.org

Compound Reference Table

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques

Spectroscopic methods provide fundamental insights into the molecular structure and functional groups present in Tetrahydrofuran-3-amine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Enantiopurity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and stereochemistry of the molecule.

For (S)-Tetrahydrofuran-3-amine hydrochloride, the following spectral data have been reported chemicalbook.com:

¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum exhibits characteristic signals corresponding to the protons of the tetrahydrofuran (B95107) ring and the amine group. The chemical shifts (δ) are typically observed in the following regions:

δ 3.80-4.11 ppm (m, 5H): This complex multiplet arises from the protons on the carbons adjacent to the oxygen atom (C2 and C5) and the proton on the carbon bearing the amino group (C3), as well as the protons of the amino group itself.

δ 2.37-2.50 ppm (m, 1H): This multiplet corresponds to one of the protons on the C4 carbon.

δ 2.01-2.09 ppm (m, 1H): This multiplet is attributed to the other proton on the C4 carbon.

¹³C NMR (CDCl₃): The carbon NMR spectrum provides distinct signals for each carbon atom in the molecule, confirming the carbon framework.

δ 70.49 ppm: Attributed to the C5 carbon of the tetrahydrofuran ring.

δ 66.82 ppm: Corresponds to the C2 carbon of the tetrahydrofuran ring.

δ 51.21 ppm: Represents the C3 carbon, which is attached to the amino group.

δ 30.01 ppm: Assigned to the C4 carbon of the tetrahydrofuran ring.

Interactive Data Table: NMR Spectral Data for (S)-Tetrahydrofuran-3-amine hydrochloride

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 3.80-4.11 | m | C2-H, C5-H, C3-H, NH₃⁺ |

| ¹H | 2.37-2.50 | m | C4-H |

| ¹H | 2.01-2.09 | m | C4-H |

| ¹³C | 70.49 | - | C5 |

| ¹³C | 66.82 | - | C2 |

| ¹³C | 51.21 | - | C3 |

| ¹³C | 30.01 | - | C4 |

Enantiopurity Assessment: NMR spectroscopy, in conjunction with chiral derivatizing agents or chiral solvating agents, can be used to assess the enantiomeric purity of this compound. The formation of diastereomeric complexes leads to separate signals for each enantiomer in the NMR spectrum, allowing for their quantification.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the amine salt, the ether linkage, and the alkyl C-H bonds.

Based on the functional groups present, the following characteristic peaks can be anticipated:

N-H Stretching: As a primary amine hydrochloride, strong, broad absorptions are expected in the region of 2800-3200 cm⁻¹ due to the stretching vibrations of the N-H bonds in the ammonium (B1175870) group (NH₃⁺).

C-H Stretching: Absorptions corresponding to the C-H stretching of the alkyl groups in the tetrahydrofuran ring are expected in the 2850-3000 cm⁻¹ region.

N-H Bending: The bending vibration for a primary amine salt typically appears in the 1500-1600 cm⁻¹ range.

C-O-C Stretching: A strong, characteristic band for the ether linkage (C-O-C stretch) is expected in the 1000-1150 cm⁻¹ region.

Interactive Data Table: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 2800-3200 | N-H (in NH₃⁺) | Stretching |

| 2850-3000 | C-H (alkyl) | Stretching |

| 1500-1600 | N-H (in NH₃⁺) | Bending |

| 1000-1150 | C-O-C (ether) | Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the molecular weight of the free base (C₄H₉NO) is 87.12 g/mol , and the hydrochloride salt (C₄H₁₀ClNO) is 123.58 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for the free base would be observed at m/z 87. The fragmentation pattern would likely involve:

Alpha-cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the loss of a hydrogen atom or an ethyl group from the ring, leading to characteristic fragment ions.

Loss of water: Although not a primary alcohol, the tetrahydrofuran ring might undergo rearrangement and lose a molecule of water (H₂O).

Ring opening and fragmentation: The tetrahydrofuran ring can open, followed by further fragmentation to produce smaller ions.

Interactive Data Table: Expected Mass Spectrometry Fragments for Tetrahydrofuran-3-amine

| m/z | Possible Fragment |

| 87 | [M]⁺ (Molecular ion of free base) |

| 70 | [M - NH₃]⁺ |

| 58 | [M - C₂H₅]⁺ (from alpha-cleavage) |

| 43 | [C₃H₇]⁺ or [C₂H₅N]⁺ |

| 30 | [CH₂NH₂]⁺ |

Chromatographic Separation Techniques

Chromatographic techniques are essential for determining the purity and enantiomeric composition of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical intermediates like this compound. A reversed-phase HPLC method, typically employing a C18 column, can be developed to separate the main compound from any impurities. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol. Detection is commonly performed using a UV detector.

For the determination of enantiomeric excess, a common approach involves the derivatization of the amine with a chiral reagent, followed by separation of the resulting diastereomers on a standard achiral HPLC column. For instance, (S)-Tetrahydrofuran-3-amine hydrochloride can be converted to its benzoyl derivative and then analyzed by chiral HPLC chemicalbook.com.

Chiral HPLC for Stereoisomer Resolution

Direct separation of the enantiomers of this compound can be achieved using Chiral High-Performance Liquid Chromatography (Chiral HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of chiral amines. For the analysis of (S)-Tetrahydrofuran-3-amine hydrochloride, after conversion to its benzoyl derivative, a Chiralpak AD-H column has been successfully employed chemicalbook.com. The mobile phase for such separations often consists of a mixture of alkanes (like hexane or heptane) and an alcohol (such as isopropanol or ethanol).

The development of a direct chiral HPLC method would involve screening various chiral columns and mobile phase compositions to achieve baseline separation of the (R)- and (S)-enantiomers of this compound without the need for derivatization.

Interactive Data Table: Illustrative Chiral HPLC Method Parameters

| Parameter | Description |

| Column | Chiralpak AD-H (for derivatized compound) |

| Mobile Phase | Hexane/Isopropanol mixture |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | UV at a suitable wavelength (e.g., 220 nm) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Other Analytical Methods

Specific optical rotation is a fundamental property of chiral compounds and serves as a method for assessing the chiral purity or enantiomeric excess (ee) of a sample wikipedia.org. When plane-polarized light is passed through a solution containing a chiral molecule, the plane of light is rotated. The direction and magnitude of this rotation are characteristic of the compound purdue.edu. Enantiomers rotate plane-polarized light to an equal extent but in opposite directions. A dextrorotatory (+) compound rotates light clockwise, while a levorotatory (-) compound rotates it counterclockwise wikipedia.org.

The specific rotation ([α]) is a standardized value calculated from the observed rotation (α) using the Biot's law equation:

[α]Tλ = α / (l * c)

Where:

α is the observed rotation in degrees.

l is the path length of the sample tube in decimeters (dm).

c is the concentration of the solution in g/mL (or g/100mL in some conventions) masterorganicchemistry.com.

T is the temperature (usually 20°C or 25°C).

λ is the wavelength of the light source, typically the sodium D-line (589 nm) wikipedia.org.

The enantiomeric excess (% ee) of a mixture can be determined by comparing the specific rotation of the mixture to the specific rotation of the pure enantiomer study.compearson.com:

% ee = ([α]mixture / [α]pure enantiomer) * 100

For example, a racemic mixture (50:50 of each enantiomer) will have an observed rotation of zero because the rotations of the individual enantiomers cancel each other out. A sample enriched in one enantiomer will exhibit a rotation proportional to the excess of that enantiomer pearson.comchemistrysteps.com. It is crucial to control experimental parameters such as temperature, solvent, concentration, and wavelength, as they can all influence the measured rotation wikipedia.org.

The table below provides an illustrative example of how specific rotation data can be used to determine the enantiomeric excess of a hypothetical chiral amine hydrochloride.

| Sample | Specific Rotation [α]20D (c=1, Methanol) | Enantiomeric Excess (% ee) | Composition |

|---|---|---|---|

| Pure (R)-Amine HCl | -35.0° | 100% | 100% R |

| Pure (S)-Amine HCl | +35.0° | 100% | 100% S |

| Mixture A | -17.5° | 50% | 75% R, 25% S |

| Mixture B | +28.0° | 80% | 90% S, 10% R |

| Racemic Mixture | 0.0° | 0% | 50% R, 50% S |

Thermal analysis techniques are essential for characterizing the physical and chemical properties of materials as a function of temperature. For a compound like this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable for assessing its thermal stability and integrity.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. A TGA curve plots mass loss versus temperature. For a hydrochloride salt, this can reveal several key events:

Dehydration: Initial mass loss at lower temperatures (typically below 120°C) often corresponds to the loss of adsorbed or bound water molecules researchgate.net.

Decomposition: A significant mass loss at higher temperatures indicates the thermal decomposition of the compound. The temperature at which this decomposition begins (onset temperature) is a critical indicator of the compound's thermal stability ekb.egutexas.edu. For amine hydrochlorides, this process can involve the loss of hydrogen chloride followed by the decomposition of the free amine.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram shows endothermic (heat absorbing) and exothermic (heat releasing) events. For an amine hydrochloride, DSC can identify:

Melting Point: A sharp endothermic peak corresponds to the melting of the crystalline solid. The melting point is a characteristic physical property that can be used for identification and purity assessment nih.govscielo.br.

Polymorphic Transitions: Some compounds can exist in different crystalline forms (polymorphs), and the transition from one form to another may be observed as a thermal event in the DSC curve.

Decomposition: Decomposition is often observed as a complex series of endothermic or exothermic events following the melting of the compound nih.gov.

Together, TGA and DSC provide a comprehensive thermal profile of the compound, which is crucial for understanding its stability under various processing and storage conditions.

The following table presents representative thermal analysis data for amine hydrochloride salts.

| Compound Type | Thermal Event | Technique | Typical Temperature Range (°C) | Observation |

|---|---|---|---|---|

| Aromatic Amine Hydrochloride | Melting | DSC | 170 - 200 | Sharp endothermic peak |

| Aromatic Amine Hydrochloride | Decomposition | TGA/DSC | > 200 | Mass loss and endothermic/exothermic events |

| Heterocyclic Amine Hydrochloride | Melting | DSC | 150 - 210 | Sharp endothermic peak |

| Heterocyclic Amine Hydrochloride | Decomposition | TGA | > 250 | Significant mass loss |

| Aliphatic Amine Salt | Melting | DSC | 100 - 160 | Endothermic peak |

Computational and Theoretical Chemistry

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to represent and predict the behavior of molecules. These methods are crucial for understanding complex molecular systems and their interactions.

Computational chemistry is a vital tool for predicting chemical reactivity and exploring potential reaction mechanisms without the need for laboratory experiments. By calculating properties like electronic charge distribution, molecular orbitals, and electrostatic potential, researchers can identify reactive sites within a molecule. researchgate.net For Tetrahydrofuran-3-amine hydrochloride, the presence of a protonated amine group (-NH3+) significantly influences its reactivity compared to the parent tetrahydrofuran (B95107) (THF) molecule.

The ammonium (B1175870) group is strongly electron-withdrawing, which is expected to decrease the electron density on the tetrahydrofuran ring. This electronic effect influences the nucleophilicity of the ether oxygen atom and the susceptibility of the ring to various reactions. Computational models can predict the activation energies for different potential reaction pathways, such as nucleophilic substitution at the carbon atoms or reactions involving the amine group itself. nih.govcsmres.co.uk These predictions are essential for designing synthetic routes and understanding the molecule's stability. nih.gov

Table 1: Predicted Reactive Sites and Influencing Factors

| Predicted Reactive Site | Computational Basis for Prediction | Influencing Factor | Expected Reactivity |

|---|---|---|---|

| Amine Group (N-H bonds) | High positive electrostatic potential | Acidity of ammonium proton | Deprotonation under basic conditions |

| Ether Oxygen (O) | High negative electrostatic potential, lone pair availability | Inductive effect from -NH3+ | Reduced nucleophilicity compared to THF |

| Alpha-Carbons to Ether (C2, C5) | Frontier Molecular Orbital (LUMO) analysis | Ring strain, influence of ether oxygen | Susceptible to nucleophilic attack under specific conditions |

| Carbon with Amine (C3) | Steric hindrance, inductive effect | Bulky -NH3+ group | Potential for SN2-type substitution reactions |

The five-membered tetrahydrofuran ring is not planar and exists in puckered conformations to relieve ring strain. The two most common conformations are the "envelope" (C_s symmetry) and "twist" (C_2 symmetry). researchgate.net Conformational analysis through computational methods involves calculating the potential energy surface of the molecule to identify stable conformers (energy minima) and the energy barriers for interconversion between them.

For this compound, the position and orientation of the bulky and polar amine hydrochloride substituent are critical in determining the most stable conformation. The substituent can exist in either an axial or equatorial position relative to the puckered ring. Computational calculations can determine the relative energies of these different conformers, taking into account steric hindrance and electrostatic interactions between the substituent and the rest of the molecule. This analysis is vital for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors. researchgate.net

Table 2: Theoretical Conformational Isomers of this compound

| Ring Pucker | Substituent Position | Key Dihedral Angles | Predicted Relative Stability | Notes |

|---|---|---|---|---|

| Envelope | Axial | C5-O1-C2-C3 | Higher Energy | Potential steric clash between the substituent and axial hydrogens. |

| Envelope | Equatorial | C5-O1-C2-C3 | Lower Energy | Substituent is positioned away from the bulk of the ring, reducing steric strain. |

| Twist | Pseudo-axial | O1-C2-C3-C4 | Higher Energy | May be a transition state or a shallow energy minimum. |

| Twist | Pseudo-equatorial | O1-C2-C3-C4 | Lower Energy | Generally a stable conformation for substituted tetrahydrofurans. |

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. researchgate.net In the context of medicinal chemistry, MD simulations can provide detailed insights into how a ligand, such as this compound, interacts with a biological target like a protein or enzyme.

Starting with the three-dimensional structures of the ligand and its target protein, an MD simulation calculates the forces between the atoms and uses these forces to simulate their motion. This allows researchers to observe the dynamics of the binding process, identify key interactions (like hydrogen bonds and electrostatic interactions), and estimate the stability of the ligand-target complex. For this compound, simulations could model the interactions of the positively charged ammonium group and the hydrogen-bond-donating N-H protons with negatively charged or polar residues in a protein's active site. The ether oxygen can act as a hydrogen bond acceptor, further anchoring the molecule. These simulations are instrumental in rational drug design and understanding the molecular basis of a compound's biological activity.

Quantum Chemical Calculations

Quantum chemical calculations, often based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules with a high degree of accuracy.

Frontier Molecular Orbital (FMO) theory is a key concept in quantum chemistry for explaining chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. acs.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For the parent THF molecule, the HOMO-LUMO gap has been calculated to be approximately 6.558 eV, indicating high chemical stability. The introduction of the electron-withdrawing amine hydrochloride group is expected to lower the energy of both the HOMO and LUMO. The precise effect on the energy gap, and thus the reactivity, can be accurately predicted using DFT calculations. This analysis helps in understanding the molecule's role in charge-transfer interactions. researchgate.net

Table 3: Conceptual HOMO-LUMO Properties

| Property | Definition | Significance for Reactivity | Predicted Effect for this compound |

|---|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate an electron (nucleophilicity). | Energy is lowered due to the inductive effect of the -NH3+ group. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron (electrophilicity). | Energy is significantly lowered, increasing electrophilicity. |

| HOMO-LUMO Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) | Indicates chemical reactivity and kinetic stability. | The gap may change, altering the overall reactivity profile compared to THF. |

Quantum chemical calculations can provide a detailed picture of a molecule's electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it visualizes the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net For this compound, the MEP would show a strong positive potential around the -NH3+ group, making it a site for interaction with anions or nucleophiles. A negative potential would be localized around the ether oxygen and the chloride counter-ion.

Furthermore, these theoretical methods can predict various spectroscopic properties. For instance, theoretical calculations can generate predicted Infrared (IR) spectra by calculating vibrational frequencies and Nuclear Magnetic Resonance (NMR) spectra by calculating chemical shifts. researchgate.net These predicted spectra are invaluable for interpreting experimental data and confirming the structure of the synthesized compound. Discrepancies between calculated and experimental spectra can also provide insights into intermolecular interactions or solvent effects.

Chemoinformatics and Chemical Space Analysis of this compound

The field of computational and theoretical chemistry offers powerful tools to analyze and predict the properties of chemical compounds, thereby accelerating drug discovery and development. For this compound, chemoinformatics and chemical space analysis play a crucial role in understanding its potential as a scaffold for designing novel bioactive molecules.

Database Mining for Related Scaffolds

Database mining is a key chemoinformatic technique used to identify molecules with similar structural features or properties to a query compound from large chemical databases. For this compound, this process involves searching for related scaffolds that can provide insights into its potential biological activities and guide the synthesis of new derivatives. The tetrahydrofuran ring is a recognized "privileged scaffold" in medicinal chemistry, appearing in a variety of natural products and synthetic drugs. Its ability to form hydrogen bonds and its conformational flexibility make it an attractive core structure for interacting with biological targets.

Virtual screening of large compound libraries is a common approach to identify analogs of a lead compound. For instance, a search in chemical databases like ZINC or ChEMBL for structures containing the core Tetrahydrofuran-3-amine motif would yield a diverse set of molecules. These molecules can then be analyzed for their structural diversity and potential biological relevance. The types of derivatives found often include substitutions on the amine group, modifications to the tetrahydrofuran ring, or its incorporation into larger, more complex molecular architectures.

Below is a representative table of related scaffolds that have been explored in various research and patent literature, showcasing the chemical space around the Tetrahydrofuran-3-amine core.

| Scaffold Name | Core Structure | Notable Applications/Targets |

| N-Aryl-Tetrahydrofuran-3-amines | Tetrahydrofuran-3-amine with an aryl substituent on the amine | Investigated as intermediates in the synthesis of various biologically active compounds. |

| N-Acyl-Tetrahydrofuran-3-amines | Tetrahydrofuran-3-amine with an acyl substituent on the amine | Utilized in the development of enzyme inhibitors and receptor modulators. |

| Spirocyclic Tetrahydrofuran Amines | A spirocyclic system incorporating the Tetrahydrofuran-3-amine moiety | Explored for their unique three-dimensional conformations and potential for novel biological activities. |

| Fused Tetrahydrofuran Amines | The Tetrahydrofuran-3-amine scaffold fused with another ring system | Designed to mimic natural products and explore new regions of chemical space. |

| Tetrahydrofuran-3-amino Acids | The Tetrahydrofuran-3-amine core with a carboxylic acid functionality | Used as building blocks in the synthesis of peptidomimetics and other complex molecules. nih.gov |

This table is illustrative and compiled from various sources describing the synthesis and application of Tetrahydrofuran-3-amine derivatives.

Predictive Models for Biological Activity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, are instrumental in assessing the drug-like properties and potential biological activities of this compound and its analogs.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of Tetrahydrofuran-3-amine, 2D- and 3D-QSAR studies can be employed to identify key molecular descriptors that influence their activity against a specific biological target. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological in nature.

For example, a hypothetical QSAR study on a series of Tetrahydrofuran-3-amine derivatives as kinase inhibitors might reveal that the presence of a hydrogen bond donor on a substituent attached to the amine group and a specific range of molecular weight are crucial for high inhibitory activity. Such models can then be used to predict the activity of newly designed analogs before their synthesis, thus prioritizing the most promising candidates.

In Silico ADMET Prediction

The success of a drug candidate is highly dependent on its pharmacokinetic and safety profile. In silico ADMET models predict these properties based on the chemical structure of a compound. For this compound, these models can provide valuable insights into its potential as a drug scaffold.

A summary of predicted ADMET properties for the parent compound, Tetrahydrofuran-3-amine, is presented in the table below. It is important to note that these are computational predictions and would require experimental validation.

| ADMET Property | Predicted Value/Classification | Implication for Drug Development |

| Absorption | ||

| Oral Bioavailability | Likely Good | The compound is predicted to be well-absorbed after oral administration. |

| Human Intestinal Absorption | High | Suggests good absorption from the gastrointestinal tract. |

| Blood-Brain Barrier Penetration | Low to Moderate | May have limited access to the central nervous system, which could be advantageous or disadvantageous depending on the therapeutic target. |

| Distribution | ||

| Plasma Protein Binding | Low | A low degree of binding to plasma proteins can result in a higher concentration of the free, active drug. |

| Metabolism | ||

| CYP450 Inhibition | Likely Non-inhibitor | A low potential for drug-drug interactions mediated by cytochrome P450 enzymes is predicted. |

| Excretion | ||

| Renal Excretion | Predicted to be a significant route | The compound is likely cleared by the kidneys. |

| Toxicity | ||

| Ames Mutagenicity | Likely Non-mutagenic | A low probability of causing genetic mutations is predicted. |

| hERG Inhibition | Low Risk | A low potential for cardiotoxicity related to hERG channel blockade is suggested. |

The data in this table are illustrative and based on general predictions for small, polar molecules. Actual values would need to be determined through specific in silico modeling software and experimental validation.

These computational and theoretical chemistry approaches provide a framework for understanding the chemical space around this compound and for prioritizing the design and synthesis of new derivatives with desired biological activities and drug-like properties.

Future Directions and Emerging Research Areas

Novel Synthetic Approaches to Tetrahydrofuran-3-amine Hydrochloride Derivatives

The development of efficient, stereoselective, and scalable synthetic routes to chiral tetrahydrofuran (B95107) amines is a cornerstone for their broader application. Research is moving beyond traditional multi-step syntheses towards more innovative and streamlined approaches. A key area of focus is the use of readily available starting materials and the implementation of catalytic asymmetric methods to control stereochemistry.

Recent strategies include:

Chiral Pool Synthesis: Methods utilizing natural amino acids, such as L-aspartic acid, provide a cost-effective and enantiomerically pure starting point. These syntheses typically involve a sequence of acylation, esterification, reduction, cyclization, and hydrolysis to yield the target compound.

Asymmetric Cycloetherification: Organocatalytic methods, for instance, using cinchona-alkaloid-based catalysts, enable the direct asymmetric cycloetherification of substrates like ε-hydroxy-α,β-unsaturated ketones to form the tetrahydrofuran ring with high enantioselectivity. organic-chemistry.org